DAT/SERT Inhibition Ratio: Prolintane vs. Ring-Substituted Analogs and Species-Dependent Pharmacology
Prolintane exhibits potent inhibition at the dopamine transporter (DAT) and norepinephrine transporter (NET) with weaker effects at the serotonin transporter (SERT). Across all tested compounds in this chemotype class, SERT inhibitory potencies were at least 10-fold weaker at human SERT (hSERT) compared to rat SERT (rSERT) [1]. Critically, methyl substitution at the 2-, 3-, or 4-ring position enhanced SERT inhibition potency relative to DAT, thereby lowering the DAT/SERT ratio—a shift that suggests reduced abuse liability relative to the parent Prolintane structure [1]. This demonstrates that Prolintane's unsubstituted phenyl ring confers a distinct transporter inhibition profile that is quantifiably altered by even single-position methylation.
| Evidence Dimension | DAT/SERT inhibition ratio and SERT potency modification |
|---|---|
| Target Compound Data | Unsubstituted Prolintane: potent DAT/NET inhibition; weaker SERT inhibition (baseline DAT/SERT ratio) |
| Comparator Or Baseline | 2-, 3-, or 4-methyl ring-substituted Prolintane analogs |
| Quantified Difference | Methyl substitution enhances SERT inhibition potency relative to DAT, lowering the DAT/SERT ratio; SERT potency ≥10-fold weaker at hSERT vs. rSERT across all analogs |
| Conditions | Radiotracer flux assays in transfected HEK293 cells expressing human monoamine transporters; rat brain synaptosomes |
Why This Matters
Procurement of unmodified Prolintane is essential for studies requiring the baseline DAT/SERT ratio phenotype; substituted analogs produce quantifiably different transporter profiles that may confound abuse liability assessments.
- [1] Kastner N, et al. Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Journal of Biological Chemistry. 2025;301(12):110903. View Source
